Product packaging for Diethyl butylmalonate(Cat. No.:CAS No. 133-08-4)

Diethyl butylmalonate

Cat. No.: B051932
CAS No.: 133-08-4
M. Wt: 216.27 g/mol
InChI Key: RPNFNBGRHCUORR-UHFFFAOYSA-N
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Description

Diethyl butylmalonate is a versatile diester derivative of butylmalonic acid, serving as a pivotal building block in sophisticated organic synthesis. Its primary research value lies in its role as a nucleophile in malonic ester synthesis, enabling the efficient preparation of substituted carboxylic acids and derivatives. The mechanism involves deprotonation of the central methylene group, which is highly activated by the two flanking carbonyl groups, to form a stable enolate anion. This nucleophile can then undergo alkylation with various alkyl halides, introducing the butyl group and a new R-group to create a disubstituted malonate ester. Subsequent hydrolysis and decarboxylation yield the target carboxylic acid, such as 2-alkylhexanoic acids, which are valuable precursors in medicinal chemistry. Researchers extensively utilize this compound for the synthesis of pharmaceuticals (e.g., barbiturates, antihypertensive agents), agrochemicals, and functional materials. It is particularly valued for constructing quaternary carbon centers and for the development of compound libraries in drug discovery. This compound offers a streamlined and high-yield pathway for the introduction of a butyl chain and a second customizable substituent, making it an indispensable tool for synthetic chemists.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H20O4 B051932 Diethyl butylmalonate CAS No. 133-08-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

diethyl 2-butylpropanedioate
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InChI

InChI=1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

RPNFNBGRHCUORR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90157895
Record name Diethyl butylmalonate
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Molecular Weight

216.27 g/mol
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CAS No.

133-08-4
Record name 1,3-Diethyl 2-butylpropanedioate
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Foundational & Exploratory

Diethyl butylmalonate chemical properties and structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and synthesis of diethyl butylmalonate, a significant intermediate in organic synthesis.

Chemical Identity and Structure

This compound is a diester of butylmalonic acid. Its structure is characterized by a central malonate core substituted with a butyl group.

  • IUPAC Name: diethyl 2-butylpropanedioate[1][][3]

  • Molecular Formula: C₁₁H₂₀O₄[1][][3][4]

  • SMILES: CCCCC(C(=O)OCC)C(=O)OCC[1][][5]

  • InChI: 1S/C11H20O4/c1-4-7-8-9(10(12)14-5-2)11(13)15-6-3/h9H,4-8H2,1-3H3[1][][3][5]

  • InChIKey: RPNFNBGRHCUORR-UHFFFAOYSA-N[1][][3][5]

Physicochemical Properties

This compound is a clear, colorless liquid at room temperature.[4][6] Its key physical and chemical properties are summarized in the table below.

PropertyValueSource(s)
Molecular Weight 216.27 g/mol [][3][4][5]
Boiling Point 235-240 °C[][4][5][6]
Melting Point -119 °C[]
Density 0.983 g/mL at 25 °C[4][5][6]
Flash Point 93 °C / 201 °F[4][7]
Refractive Index n20/D 1.422[4][5][6]
Water Solubility 330 mg/L at 20 °C[4]
Appearance Clear colourless liquid[][4]
CAS Number 133-08-4[1][][3][4]

Synthesis of this compound

A common and well-documented method for the synthesis of this compound is the alkylation of diethyl malonate.[4][8] This process involves the reaction of diethyl malonate with a base, typically sodium ethoxide, to form a carbanion, which then undergoes nucleophilic substitution with a butyl halide, such as chlorobutane or bromobutane.[4][6]

This protocol is a generalized procedure based on common laboratory practices for malonic ester synthesis.

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • n-Butyl bromide (or n-butyl chloride)

  • Benzene (or other suitable organic solvent)

  • 10% Sulfuric acid solution

  • Saturated sodium thiosulfate solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottomed flask equipped with a reflux condenser and a dropping funnel, dissolve clean sodium metal in absolute ethanol to prepare a solution of sodium ethoxide.[9]

  • Formation of the Malonate Enolate: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring. The ethoxide acts as a base, deprotonating the α-carbon of the diethyl malonate to form the nucleophilic enolate.[9]

  • Alkylation: Add n-butyl bromide (or chloride) to the reaction mixture. The malonate enolate will act as a nucleophile, attacking the butyl halide in an SN2 reaction to form this compound.[9] Heat the reaction mixture at reflux until the solution is neutral to moist litmus paper.

  • Work-up and Purification:

    • Distill off the excess ethanol.

    • Add water to the residue and separate the organic layer.

    • Wash the organic layer with water, followed by a dilute acid (e.g., 10% H₂SO₄), and then a solution of sodium thiosulfate if an alkyl iodide was used.[10]

    • Dry the organic layer over anhydrous magnesium sulfate.

    • The crude product is then purified by vacuum distillation to yield pure this compound.[10]

Synthesis_of_Diethyl_Butylmalonate cluster_reactants cluster_intermediate cluster_product Reactants Reactants DiethylMalonate Diethyl Malonate Reactants->DiethylMalonate SodiumEthoxide Sodium Ethoxide (Base) Reactants->SodiumEthoxide ButylHalide n-Butyl Halide (e.g., Bromobutane) Reactants->ButylHalide MalonateEnolate Malonate Enolate (Nucleophile) DiethylMalonate->MalonateEnolate Deprotonation SodiumEthoxide->MalonateEnolate DiethylButylmalonate This compound ButylHalide->DiethylButylmalonate Intermediate Intermediate Intermediate->MalonateEnolate MalonateEnolate->DiethylButylmalonate SN2 Alkylation Product Product Product->DiethylButylmalonate

Caption: Synthesis pathway of this compound.

Applications in Research and Development

This compound is a versatile intermediate in organic synthesis. Its primary application lies in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[4][8]

  • Pharmaceutical Synthesis: It serves as a precursor for the synthesis of various pharmaceutical compounds. For instance, it is used as a reagent in the synthesis of 2,5-dihydropyrrole formyl hydroxyamino derivatives, which act as peptide deformylase inhibitors and have potential applications as antibacterial agents against drug-resistant bacteria.[][4][6]

  • Carbon-Carbon Bond Formation: The reactivity of the α-carbon makes this compound a valuable tool for forming new carbon-carbon bonds, a fundamental process in the construction of complex organic molecules.[8]

  • Synthesis of Carboxylic Acids: Through hydrolysis and subsequent decarboxylation, this compound can be converted into hexanoic acid.

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[7][11][12]

  • Handling: Avoid contact with skin and eyes.[13] Use in a well-ventilated area and keep away from open flames, hot surfaces, and sources of ignition.[7][14]

  • Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[][11]

  • Incompatible Materials: Avoid contact with strong acids, bases, and oxidizing agents.[7][14]

  • First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water.[7][12] If inhaled, move to fresh air.[7][12] If ingested, rinse mouth with water.[7][11] Seek medical attention if symptoms persist.[7][12]

This guide provides a foundational understanding of this compound for professionals in research and drug development. For more detailed information, consulting the cited references is recommended.

References

Synthesis of Diethyl butylmalonate from diethyl malonate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of diethyl butylmalonate, a valuable intermediate in the pharmaceutical and fine chemical industries. The core of this synthesis lies in the alkylation of diethyl malonate, a classic and versatile method for carbon-carbon bond formation. This document outlines the reaction mechanism, provides detailed experimental protocols, and summarizes key quantitative data.

Reaction Principle and Mechanism

The synthesis of this compound from diethyl malonate is a prime example of a malonic ester synthesis. The reaction proceeds via a nucleophilic substitution (SN2) mechanism. The key steps are:

  • Enolate Formation: Diethyl malonate, possessing acidic α-hydrogens (pKa ≈ 13), is deprotonated by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate ion.[1][2][3]

  • Alkylation: The nucleophilic enolate ion then attacks an alkyl halide, in this case, a butyl halide (e.g., bromobutane or chlorobutane), in an SN2 reaction.[3][4] This step forms the new carbon-carbon bond, resulting in this compound.

The choice of base is critical; using an alkoxide corresponding to the ester's alcohol component (i.e., ethoxide for ethyl esters) prevents transesterification.[5][6]

Quantitative Data Summary

The following table summarizes the quantitative data from various reported experimental procedures for the synthesis of this compound.

ParameterValueSource
Reactants
Diethyl Malonate1.56 moles[7]
Sodium1.52 gram atoms[7]
sec-Butyl Bromide1.53 moles[7]
Diethyl Malonate5.15 moles[8]
Sodium5 atoms[8]
n-Butyl Bromide5.0 moles[8]
Diethyl Malonate600 g[9]
Sodium90 g[9]
Bromobutane590 g[9]
Solvent
Absolute Ethanol700 mL[7]
Absolute Ethanol2.5 L[8]
Ethanol900 g[9]
Reaction Conditions
Reaction Temperature (Sodium Ethoxide Formation)73 °C[9]
Reaction Temperature (Alkylation)Reflux[7][8]
Reaction Time (Alkylation)48 hours[7]
Reaction Time (Alkylation)~2 hours (until neutral)[8]
Product Yield and Properties
Yield (Diethyl sec-butylmalonate)83-84%[7]
Yield (Diethyl n-butylmalonate)76.42%[9]
Purity99.57%[9]
Boiling Point110-120 °C / 18-20 mm Hg (sec-butyl)[7]
Boiling Point235-240 °C / 760 mm Hg (n-butyl)[8]
Boiling Point130-135 °C / 20 mm Hg (n-butyl)[8]
Density0.983 g/mL at 25 °C[10]

Experimental Protocol

This protocol is a synthesized procedure based on established methods.[7][8]

Materials:

  • Diethyl malonate

  • Sodium metal

  • Absolute ethanol

  • n-Butyl bromide (or 1-chlorobutane)

  • Water

  • Anhydrous magnesium sulfate or sodium sulfate

Equipment:

  • Round-bottom flask (appropriate size for the scale)

  • Reflux condenser

  • Dropping funnel

  • Mechanical stirrer

  • Heating mantle or water bath

  • Apparatus for distillation (simple and vacuum)

  • Separatory funnel

Procedure:

  • Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a stirrer, add absolute ethanol. Carefully add sodium metal in small pieces to the ethanol. The reaction is exothermic and produces hydrogen gas, so it should be performed in a well-ventilated fume hood. Allow the sodium to react completely to form a solution of sodium ethoxide in ethanol.

  • Enolate Formation: To the sodium ethoxide solution, add diethyl malonate dropwise with stirring.

  • Alkylation: After the addition of diethyl malonate is complete, add n-butyl bromide dropwise through the dropping funnel. The reaction is exothermic, and the rate of addition should be controlled to maintain a gentle reflux. After the addition is complete, continue to heat the mixture at reflux until the reaction is complete (the solution becomes neutral to moist litmus paper).

  • Work-up and Isolation:

    • Distill off the excess ethanol.

    • To the residue, add water and transfer the mixture to a separatory funnel.

    • Separate the organic layer (this compound).

    • Wash the organic layer with water to remove any remaining salts.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter to remove the drying agent.

  • Purification: Purify the crude this compound by vacuum distillation. Collect the fraction boiling at the appropriate temperature range (see table above).

Visualizing the Synthesis

The following diagrams illustrate the key aspects of the synthesis of this compound.

Synthesis_Pathway DiethylMalonate Diethyl Malonate Enolate Enolate Ion (Nucleophile) DiethylMalonate->Enolate Deprotonation SodiumEthoxide Sodium Ethoxide (Base) SodiumEthoxide->Enolate DiethylButylmalonate This compound Enolate->DiethylButylmalonate SN2 Attack ButylHalide Butyl Halide (Electrophile) ButylHalide->DiethylButylmalonate Byproduct Sodium Halide ButylHalide->Byproduct

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow Start Start NaOEt_Prep Prepare Sodium Ethoxide Start->NaOEt_Prep Enolate_Formation Form Enolate with Diethyl Malonate NaOEt_Prep->Enolate_Formation Alkylation Add Butyl Halide and Reflux Enolate_Formation->Alkylation Workup Work-up (Ethanol Removal, Water Wash) Alkylation->Workup Purification Vacuum Distillation Workup->Purification End Pure this compound Purification->End

Caption: A generalized experimental workflow for the synthesis.

References

Diethyl butylmalonate IUPAC name and synonyms

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Diethyl Butylmalonate

Chemical Identity

IUPAC Name: diethyl 2-butylpropanedioate[][2]

Synonyms: A variety of synonyms are used to identify this compound, reflecting its chemical structure and common usage in research and industry. These include:

  • BMDE[3]

  • Butylmalonic acid diethyl ester[][2]

  • Diethyl n-butylmalonate[][2]

  • Ethyl butylmalonate[2]

  • N-BUTYL DIETHYL MALONATE[3]

  • Propanedioic acid, butyl-, diethyl ester[][2]

  • Malonic acid, butyl-, diethyl ester[2][4]

  • Diethyl 2-butylmalonate[2]

  • n-Butylmalonic acid diethyl ester[2][4]

  • Butylpropanedioic acid diethyl ester[2][4]

Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
Molecular Formula C11H20O4[][3]
Molecular Weight 216.27 g/mol [][3]
Appearance Clear, colorless liquid[][3]
Boiling Point 235-240 °C (lit.)[]
Melting Point -238 °C[3]
Density 0.983 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.422 (lit.)
Flash Point 201 °F (94 °C)[5]
Water Solubility 330 mg/L at 20 °C[3]
logP 3.4 at 23 °C
pKa 13.47 ± 0.46 (Predicted)[3]
CAS Number 133-08-4[][2]

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is commonly achieved through the alkylation of diethyl malonate. The following protocol is a detailed methodology for this synthesis.[3][5]

Materials:

  • Absolute ethanol

  • Sodium

  • Diethyl malonate

  • n-Butyl bromide

Procedure:

  • Preparation of Sodium Ethoxide: In a suitable reaction flask, gradually add clean sodium metal to absolute ethanol. The reaction is exothermic and may require cooling to control the rate.[6]

  • Formation of the Malonic Ester Enolate: Once all the sodium has reacted to form sodium ethoxide, the solution is cooled. Diethyl malonate is then added slowly to the stirred sodium ethoxide solution. This results in the formation of the sodium salt of diethyl malonate (the enolate).

  • Alkylation: To the solution containing the diethyl malonate enolate, n-butyl bromide is added gradually.[6] An exothermic reaction occurs, and cooling may be necessary to maintain control.[6]

  • Reaction Completion and Work-up: The reaction mixture is refluxed until the solution is neutral to moist litmus paper, which typically takes a couple of hours.[6]

  • Isolation of the Crude Product: After reflux, the ethanol is removed by distillation.[6] Water is then added to the residue, and the mixture is shaken thoroughly. The upper layer, which is the crude this compound, is separated.[6]

  • Purification: The crude product is purified by vacuum distillation.[6] The fraction boiling at 130-135 °C at 20 mmHg is collected, yielding pure this compound.[6]

Synthesis Workflow Diagram

The following diagram illustrates the key steps in the synthesis of this compound from diethyl malonate.

SynthesisWorkflow A Diethyl Malonate + Sodium Ethoxide B Diethyl Malonate Enolate A->B Deprotonation D Reaction Mixture B->D Alkylation (SN2) C n-Butyl Bromide C->D Alkylation (SN2) E Reflux D->E F Ethanol Removal (Distillation) E->F G Aqueous Work-up F->G H Crude Diethyl Butylmalonate G->H I Vacuum Distillation H->I J Pure Diethyl Butylmalonate I->J

Synthesis of this compound Workflow

Applications in Research and Development

This compound serves as a crucial intermediate in organic synthesis.[5] It is particularly valuable for creating carbon-carbon bonds.[5] In the pharmaceutical industry, it is utilized as a reagent in the synthesis of various compounds, including 2,5-dihydropyrrole formyl hydroxyamino derivatives, which have shown potential as peptide deformylase inhibitors for combating drug-resistant bacteria.[][3] Additionally, its derivatives are explored in the development of fragrances and other specialty chemicals.[5]

References

Diethyl butylmalonate solubility in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Solubility of Diethyl Butylmalonate in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound (CAS No. 133-08-4), a key intermediate in organic synthesis, particularly in the pharmaceutical industry. Understanding its solubility is crucial for reaction setup, purification processes, and formulation development.

Core Physical and Chemical Properties

This compound is a clear, colorless liquid with a mild, fruity aroma.[1][2] Its fundamental properties are summarized below:

  • Molecular Formula: C₁₁H₂₀O₄[3]

  • Molecular Weight: 216.27 g/mol

  • Density: 0.983 g/mL at 25 °C

  • Boiling Point: 235-240 °C

  • Flash Point: 94 °C (201 °F)

Solubility Profile of this compound

The solubility of a compound is dictated by the principle of "like dissolves like," where substances with similar polarities tend to be miscible.[4] this compound, an ester, possesses moderate polarity. The presence of two ester groups provides polar character, while the butyl and ethyl groups contribute to its nonpolar, hydrophobic nature. This structure results in good solubility in many common organic solvents and limited solubility in water.

The following table summarizes the available quantitative and qualitative solubility data for this compound.

SolventFormulaSolubilityTemperatureNotes / Conditions
Dimethyl Sulfoxide (DMSO)C₂H₆OS100 mg/mLNot SpecifiedUltrasonic assistance may be required.[5][6][7]
WaterH₂O330 mg/L20 °CInsoluble for practical purposes.[5][6][7]
EthanolC₂H₅OHSolubleNot Specified[1]
Diethyl Ether(C₂H₅)₂OSolubleNot Specified[1]
10% DMSO / 90% Corn OilMixture≥ 2.5 mg/mLNot Specified[8]
10% DMSO / 40% PEG300 / 5% Tween-80 / 45% SalineMixture≥ 2.5 mg/mLNot Specified[8]

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the solubility of a liquid solute like this compound in an organic solvent. This method can be adapted for qualitative assessment or to obtain semi-quantitative results.

Objective: To determine if this compound is soluble, partially soluble, or insoluble in a given solvent at a specific temperature.
Materials:
  • This compound

  • A selection of organic solvents (e.g., ethanol, methanol, acetone, toluene, hexane, ethyl acetate)

  • Small glass test tubes (e.g., 13x100 mm) with stoppers or caps

  • Graduated pipettes or micropipettes

  • Vortex mixer

  • Constant temperature water bath (optional, for temperature control)

Procedure (Qualitative Assessment):
  • Preparation: Add 1 mL of the chosen organic solvent to a clean, dry test tube.

  • Solute Addition: Add 0.1 mL (~100 mg) of this compound to the solvent in the test tube.

  • Mixing: Stopper the test tube and shake vigorously for 10-20 seconds.[11] A vortex mixer can be used for more thorough mixing.

  • Observation: Allow the mixture to stand for a few minutes and observe the result.

    • Soluble (Miscible): The mixture remains a single, clear liquid phase.

    • Insoluble (Immiscible): Two distinct layers form.[11]

    • Partially Soluble: The mixture appears cloudy or a small, separate layer of the solute remains.

  • Documentation: Record the observations for each solvent tested. Note the ambient temperature.

Procedure (Semi-Quantitative Assessment):
  • Initial Setup: Add a precisely measured volume (e.g., 1.0 mL) of the solvent to a test tube.

  • Titration: Add small, known volumes (e.g., 10 µL) of this compound to the solvent.

  • Mixing and Observation: After each addition, stopper the tube and mix thoroughly using a vortex mixer until the solute is fully dissolved. Observe the solution for any signs of cloudiness or phase separation.

  • Saturation Point: Continue adding the solute until the solution becomes saturated, indicated by persistent cloudiness or the formation of a second phase that does not disappear with further mixing.

  • Calculation: Record the total volume of this compound added before saturation was reached. Calculate the solubility in terms of volume/volume (v/v) or convert to mass/volume (e.g., mg/mL) using the density of this compound (0.983 g/mL).

  • Temperature Control: For more precise measurements, perform the entire procedure in a constant temperature water bath to mitigate the effects of temperature fluctuations on solubility.

Logical Workflow for Solubility Testing

The following diagram illustrates a systematic approach to testing the solubility of a compound like this compound.

G start Start: Select Solvent and Solute add_solute Add small, known amount of this compound to a known volume of solvent start->add_solute mix Mix Thoroughly (e.g., Vortex for 30s) add_solute->mix observe Observe Mixture mix->observe single_phase Result: Single Clear Phase observe->single_phase Yes two_phases Result: Two Phases / Cloudy observe->two_phases No soluble Conclusion: Soluble at this concentration single_phase->soluble insoluble Conclusion: Insoluble or Partially Soluble two_phases->insoluble

Caption: A workflow diagram for determining compound solubility.

References

Methodological & Application

Application Notes and Protocols: Diethyl Butylmalonate as a Reagent in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Diethyl butylmalonate is a crucial intermediate in the synthesis of various active pharmaceutical ingredients (APIs). Its chemical structure, featuring a reactive methylene group flanked by two ester functionalities, allows for versatile synthetic manipulations. A primary application of this compound is in the synthesis of barbiturates, a class of drugs that act as central nervous system depressants, and non-steroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone. This document provides detailed protocols for the synthesis of this compound and its subsequent use in the preparation of pharmaceutical compounds.

Quantitative Data Summary

The following table summarizes the quantitative data for the synthesis of diethyl n-butylmalonate from diethyl malonate and n-butyl bromide, based on various reported protocols.

ParameterProtocol 1Protocol 2Protocol 3
Yield 76.42%[1]76.48%[1]80-90%[2]
Purity 99.57%[1]99.69%[1]Not Reported
Reactants Sodium, Ethanol, Diethyl Malonate, n-Butyl BromideSodium, Ethanol, Diethyl Malonate, n-Butyl BromideSodium, Ethanol, Diethyl Malonate, n-Butyl Bromide
Reaction Time 12h (sodium ethoxide formation), 30 min (alkylation)[1]14h (sodium ethoxide formation), 45 min (alkylation)[1]~2h (alkylation)[2]
Reaction Temperature 73°C (sodium ethoxide), 76°C (alkylation)[1]73°C (sodium ethoxide), 80°C (alkylation)[1]Reflux[2]

Experimental Protocols

Synthesis of Diethyl n-Butylmalonate

This protocol describes the alkylation of diethyl malonate with n-butyl bromide to yield diethyl n-butylmalonate.

Materials:

  • Sodium metal

  • Absolute Ethanol

  • Diethyl malonate

  • n-Butyl bromide

  • Round-bottomed flask

  • Reflux condenser

  • Separatory funnel

  • Stirrer

Procedure: [2]

  • In a 5-L round-bottomed flask equipped with a reflux condenser, separatory funnel, and mechanical stirrer, place 2.5 L of absolute ethanol.

  • Gradually add 115 g of clean, finely cut sodium to the ethanol to prepare sodium ethoxide. If the reaction becomes too vigorous, cool the flask with a water bath.

  • Once all the sodium has reacted, cool the sodium ethoxide solution to approximately 50°C.

  • Slowly add 825 g of diethyl malonate through the separatory funnel with stirring.

  • To the resulting clear solution, gradually add 685 g of n-butyl bromide. The reaction is exothermic and may require cooling.

  • After the addition is complete (approximately 2 hours), reflux the mixture for about 2 hours, or until the solution is neutral to moist litmus paper.

  • Distill off the majority of the ethanol.

  • To the residue, add approximately 2 L of water and shake thoroughly.

  • Separate the upper layer of diethyl n-butylmalonate and distill it under reduced pressure. The fraction boiling at 130–135°C/20 mm Hg is collected. The expected yield is 860–970 g (80–90%).

Synthesis of Butobarbital (5-butyl-5-ethylbarbituric acid)

This protocol outlines the condensation of this compound with urea to form a barbiturate, analogous to the synthesis of barbituric acid.[3][4][5]

Materials:

  • Diethyl n-butylmalonate

  • Sodium metal

  • Absolute Ethanol

  • Urea (dry)

  • Hydrochloric acid (concentrated)

  • Round-bottomed flask

  • Reflux condenser

  • Oil bath

Procedure:

  • Prepare sodium ethoxide by dissolving 11.5 g of finely cut sodium in 250 mL of absolute ethanol in a round-bottomed flask fitted with a reflux condenser.

  • To this solution, add a stoichiometric equivalent of diethyl n-butylmalonate.

  • Add a solution of 30 g of dry urea dissolved in 250 mL of hot (approximately 70°C) absolute ethanol.

  • Shake the mixture well and reflux for 7 hours in an oil bath heated to 110°C. A white solid is expected to separate.[3][4]

  • After the reaction is complete, add 500 mL of hot water (50°C) to the reaction mixture.

  • Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.

  • Filter the resulting clear solution and cool it in an ice bath overnight to precipitate the product.

  • Collect the white product by filtration, wash with cold water, and dry in an oven at 105–110°C.

Synthesis of Phenylbutazone

Diethyl n-butylmalonate is a key intermediate in the synthesis of the anti-inflammatory drug phenylbutazone. The general procedure involves the condensation of diethyl n-butylmalonate with 1,2-diphenylhydrazine.[6]

General Reaction Scheme: Heating diethyl-n-butylmalonate with 1,2-diphenylhydrazine in the presence of a strong base like sodium ethoxide at elevated temperatures (e.g., 150°C), followed by acidification, yields phenylbutazone.[6] An alternative method involves treating n-butylmalonyl chloride with 1,2-diphenylhydrazine in pyridine and ether at 0°C.[6] Detailed experimental procedures with precise quantities and yields may vary and should be optimized based on laboratory scale and conditions.

Visualizations

Synthetic Pathway of Butobarbital

The following diagram illustrates the two-step synthesis of butobarbital, starting from the alkylation of diethyl malonate to form this compound, followed by its condensation with urea.

Butobarbital_Synthesis DiethylMalonate Diethyl Malonate Alkylation Alkylation DiethylMalonate->Alkylation ButylBromide n-Butyl Bromide ButylBromide->Alkylation NaOEt_EtOH NaOEt / EtOH NaOEt_EtOH->Alkylation DiethylButylmalonate This compound Alkylation->DiethylButylmalonate Condensation Condensation DiethylButylmalonate->Condensation Urea Urea Urea->Condensation Butobarbital Butobarbital Condensation->Butobarbital

Caption: Synthesis of Butobarbital from Diethyl Malonate.

References

Application Notes and Protocols: Diethyl Butylmalonate in Phase Transfer Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of diethyl butylmalonate via phase transfer catalysis (PTC). This method offers a robust and efficient alternative to traditional synthetic routes, providing high yields and purity under relatively mild conditions.

Introduction

The C-alkylation of diethyl malonate is a fundamental carbon-carbon bond-forming reaction in organic synthesis. Phase transfer catalysis is a powerful technique for carrying out reactions between reactants in immiscible phases. In the synthesis of this compound, a phase transfer catalyst facilitates the reaction between the diethyl malonate anion (typically generated by a solid or aqueous base) and an alkylating agent (butyl halide) in an organic solvent. This methodology avoids the need for strong, anhydrous bases like sodium ethoxide and can lead to improved reaction rates and yields.

Reaction Mechanism and Principle

The synthesis of this compound via phase transfer catalysis involves the deprotonation of diethyl malonate by a base, such as potassium carbonate, to form a malonate enolate. The phase transfer catalyst, typically a quaternary ammonium salt or a crown ether, then transports the enolate anion from the solid or aqueous phase into the organic phase. In the organic phase, the enolate anion undergoes a nucleophilic substitution reaction (SN2) with a butyl halide to form this compound.

// Reaction flow DEM -> K_DEM [label=" Deprotonation ", color="#34A853"]; K2CO3 -> K_DEM [color="#34A853"]; K_DEM -> KHCO3 [label="+ H⁺", color="#34A853"];

K_DEM -> Q_DEM_cycle [label=" Anion\n Exchange ", color="#FBBC05"]; QX -> Q_DEM_cycle [color="#FBBC05"]; Q_DEM_cycle -> QX [label=" + X⁻", color="#FBBC05"];

Q_DEM_cycle -> Product [label=" SN2 Reaction ", color="#EA4335"]; BuBr -> Product [color="#EA4335"]; Product -> QX [label=" Catalyst\n Regeneration ", color="#FBBC05"];

// Invisible edges for alignment edge [style=invis]; DEM -> BuBr; K2CO3 -> KHCO3; } enddot Figure 1: Catalytic cycle for the phase transfer catalyzed synthesis of this compound.

Quantitative Data Summary

The following table summarizes various reaction conditions and corresponding yields for the synthesis of this compound and similar alkylmalonates using phase transfer catalysis.

Diethyl Malonate DerivativeAlkylating AgentBasePhase Transfer Catalyst (PTC)SolventTemperature (°C)Time (h)Yield (%)Reference
This compound1-BromobutaneK₂CO₃18-Crown-6DichloromethaneReflux2Not specified
Diethyl pentylmalonate1-BromopentaneK₂CO₃18-Crown-6Acetonitrile1001.572
Diethyl alkylmalonatesAlkyl bromidesK₂CO₃18-Crown-6Acetonitrile1001.5Good yields
This compoundn-Butyl bromideK₂CO₃ / Cs₂CO₃None (Microwave)Solvent-free120283 (with Cs₂CO₃)
Diethyl ethylmalonateEthyl iodideK₂CO₃None (Microwave)Solvent-free120282
Dimethyl n-butylmalonaten-ChlorobutaneInorganic BaseQuaternary Ammonium SaltDMF110-1254-6.582

Experimental Protocols

Below are detailed protocols for the synthesis of this compound under different phase transfer catalysis conditions.

Protocol 1: Synthesis of this compound using 18-Crown-6 as a Phase Transfer Catalyst

This protocol is adapted from a standard undergraduate organic chemistry experiment and a published procedure.

Materials:

  • Diethyl malonate

  • 1-Bromobutane

  • Anhydrous potassium carbonate (powdered)

  • 18-Crown-6 (Caution: Toxic)

  • Dichloromethane or Acetonitrile

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • 50 mL round-bottomed flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or sand bath

  • Separatory funnel

Procedure:

  • To a dry 50 mL round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add diethyl malonate (0.050 mol, 8.00 g), 1-bromobutane (0.055 mol, 7.54 g), powdered anhydrous potassium carbonate (significant excess), and 18-crown-6 (0.002 mol, 0.50 g).

  • Add 5 mL of acetonitrile or dichloromethane as the solvent.

  • With vigorous stirring, heat the mixture to reflux (for dichloromethane) or 100°C (for acetonitrile) using a heating mantle or sand bath.

  • Continue heating and stirring for 1.5 to 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Add approximately 20 mL of water to dissolve the inorganic salts.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 20 mL).

  • Combine the

Application Note: A Detailed Protocol for the Synthesis of Diethyl Butylmalonate Utilizing Sodium Ethoxide

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Diethyl butylmalonate is a valuable intermediate in organic synthesis, notably in the pharmaceutical industry for creating compounds like peptide deformylase inhibitors used to combat drug-resistant bacteria. A common and effective method for its preparation is the malonic ester synthesis, which involves the alkylation of diethyl malonate. This application note provides a detailed protocol for the synthesis of this compound, focusing on the critical role of sodium ethoxide as the base for generating the necessary enolate nucleophile.

The malonic ester synthesis is a versatile reaction that converts alkyl halides into carboxylic acids or, as in this case, creates substituted malonic esters. The process begins with the deprotonation of diethyl malonate at the α-carbon (the carbon adjacent to both carbonyl groups) using a suitable base. Sodium ethoxide is the preferred base for this reaction when using diethyl malonate, as it prevents transesterification, a potential side reaction that could occur with other alkoxide bases. The resulting resonance-stabilized enolate is a potent nucleophile that subsequently reacts with an alkyl halide, such as bromobutane or chlorobutane, in an SN2 reaction to form the desired alkylated product.

Reaction Mechanism and Logical Workflow

The synthesis proceeds in two primary stages: enolate formation and alkylation.

  • Enolate Formation: Sodium ethoxide, a strong base, abstracts an acidic α-hydrogen from diethyl malonate. The pKa of this proton is approximately 13, making it readily removable by ethoxide (the pKa of its conjugate acid, ethanol, is about 16). This step results in the formation of a resonance-stabilized sodium salt of the diethyl malonate enolate.

  • Alkylation: The enolate ion acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide (e.g., bromobutane). This SN2 reaction forms a new carbon-carbon bond, yielding this compound.

G cluster_0 Step 1: Enolate Formation cluster_1 Step 2: SN2 Alkylation DEM Diethyl Malonate Enolate Diethyl Malonate Enolate (Nucleophile) DEM->Enolate Deprotonation NaOEt Sodium Ethoxide (Base) NaOEt->DEM + Product This compound Enolate->Product Nucleophilic Attack AlkylHalide Butyl Bromide (Electrophile) AlkylHalide->Enolate +

Caption: Reaction mechanism for this compound synthesis.

Experimental Protocols

The following protocol is a synthesized methodology based on established procedures. It involves the in situ preparation of sodium ethoxide followed by the alkylation of diethyl malonate.

Materials and Equipment:

  • Reactants: Sodium metal, absolute ethanol, diethyl malonate, n-butyl bromide (or chlorobutane/bromobutane).

  • Solvents & Reagents: Water, anhydrous magnesium or sodium sulfate for drying.

  • Equipment: Round-bottom flask (three-necked), reflux condenser, dropping funnel, mechanical stirrer, heating mantle, distillation apparatus, separatory funnel.

Procedure:

Troubleshooting & Optimization

How to improve the yield of Diethyl butylmalonate synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of diethyl butylmalonate.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions to improve reaction yield and purity.

Issue Potential Cause Recommended Solution
Low or No Product Yield 1. Incomplete Sodium Ethoxide Formation: Presence of water in the ethanol will consume the sodium metal, preventing the formation of the necessary base.Use absolute (anhydrous) ethanol. It is advisable to reflux the ethanol with a drying agent like magnesium turnings and distill it directly into the reaction flask.
2. Impure Reactants: Commercial diethyl malonate and butyl bromide can contain impurities that interfere with the reaction.Redistill diethyl malonate and n-butyl bromide before use to ensure high purity.
3. Insufficient Reaction Time or Temperature: The reaction may not have proceeded to completion.Ensure the reaction is refluxed for a sufficient duration (typically several hours) until the mixture is neutral to moist litmus paper. The temperature should be maintained at the reflux point of the solvent.
Formation of Side Products (e.g., Dialkylated Malonate) 1. Molar Ratio of Reactants: An excess of diethyl malonate enolate relative to the butyl halide can lead to a second alkylation on the initial product.Use a slight excess of diethyl malonate relative to the sodium ethoxide and butyl bromide to favor monoalkylation. Carefully control the stoichiometry.
2. Reaction Conditions: High temperatures can sometimes promote side reactions.While reflux is necessary, avoid excessive or prolonged heating after the initial reaction is complete.
Difficulty in Product Isolation and Purification 1. Emulsion during Workup: The presence of sodium bromide salt can make the separation of the organic and aqueous layers difficult.It is often impractical to filter the sodium bromide before the aqueous workup. After adding water, ensure thorough mixing and allow adequate time for the layers to separate. The use of a separatory funnel is crucial.
2. Inefficient Distillation: Improper vacuum or temperature control during distillation can lead to poor separation of the product from unreacted starting materials and solvent.Use a fractional distillation apparatus under reduced pressure for the final purification. Collect the fraction that boils at the correct temperature for this compound (e.g., 130-135°C at 20 mmHg).

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The most common method is the malonic ester synthesis. This involves the deprotonation of diethyl malonate by a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile and attacks an alkyl halide, such as n-butyl bromide, in an SN2 reaction to form this compound.

Q2: Why is it critical to use anhydrous ethanol?

A2: The use of absolute (anhydrous) ethanol is crucial because the base for the reaction, sodium ethoxide, is generated in situ by reacting sodium metal with ethanol. If water is present, the sodium will react preferentially with water to form sodium hydroxide, which is a weaker base in this context and will significantly reduce the yield of the desired sodium ethoxide, leading to a lower overall product yield. A trial run with 98.4% pure alcohol resulted in only a 66% yield, highlighting the importance of anhydrous conditions.

Q3: Can other bases be used instead of sodium ethoxide?

A3: While sodium ethoxide is the most common and cost-effective base for this synthesis, other strong bases can be used. However, it is important to consider potential side reactions. For instance, using a different alkoxide could lead to transesterification of the diethyl ester.

Q4: What is the purpose of the final distillation step?

A4: The final distillation under reduced pressure is a purification step. It is used to separate the this compound from any unreacted starting materials (diethyl malonate, n-butyl bromide), the alcohol solvent, and any high-boiling side products. This step is essential for obtaining a pure product.

**Q5: My reaction mixture turned into a thick white precipitate after adding diethyl malonate to

Common side reactions in the synthesis of Diethyl butylmalonate

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Synthesis of Diethyl Butylmalonate

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs) & Troubleshooting

1. What is the primary reaction for synthesizing this compound?

The most common method for synthesizing this compound is the alkylation of diethyl malonate. This process involves the deprotonation of diethyl malonate at the α-carbon using a strong base, typically sodium ethoxide, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking an alkyl halide like n-butyl bromide in an SN2 reaction to form this compound.

2. My reaction yielded a significant amount of diethyl dibutylmalonate. How can I prevent this dialkylation?

  • Issue: The monoalkylated product, this compound, still possesses an acidic proton on the α-carbon. This can be deprotonated by the base, leading to a second alkylation reaction and the formation of diethyl dibutylmalonate. This is a major drawback of the malonic ester synthesis.

  • Troubleshooting:

    • Control Stoichiometry: Use a strict 1:1 molar ratio of diethyl malonate to the alkylating agent. A slight excess of diethyl malonate can also help to minimize dialkylation.

    • Slow Addition: Add the alkylating agent slowly to the reaction mixture. This helps to ensure that the alkyl halide reacts with the diethyl malonate enolate before it can react with the enolate of the product.

    • Temperature Control: Maintain a controlled temperature during the addition of the alkyl halide. Exothermic reactions can increase the rate of the second alkylation.

3. I am observing a low yield of the desired product and the formation of butene gas. What is causing this?

  • Issue: This is likely due to a competing E2 elimination reaction, where the ethoxide base abstracts a proton from the β-carbon of the alkyl halide, leading to the formation of an alkene (butene) instead of the desired substitution product. This is more prevalent with secondary and tertiary alkyl halides but can occur with primary halides under harsh conditions.

  • Troubleshooting:

    • Use Primary Alkyl Halides: Whenever possible, use primary alkyl halides (e.g., 1-bromobutane or 1-chlorobutane) as they are less prone to elimination reactions.

    • Moderate Reaction Temperature: Avoid excessively high reaction temperatures, as this can favor elimination over substitution.

    • Choice of Base: While sodium ethoxide is standard, using a bulkier base can sometimes favor substitution, although this may also slow down the desired reaction.

4. During workup, I isolated a dicarboxylic acid instead of my ester. What happened?

  • Issue: The ester groups of this compound can be hydrolyzed to carboxylic acids under either acidic or basic conditions, especially at elevated temperatures during the workup procedure.

  • Troubleshooting:

    • Neutralize Carefully: Ensure that the reaction mixture is carefully neutralized to a pH of ~7 before extraction.

    • Avoid Prolonged Heating: Minimize the time the reaction mixture is heated in the presence of acid or base during workup.

    • Use Mild Conditions: If possible, use milder workup procedures, such as washing with a saturated sodium bicarbonate solution followed by brine, and avoid strong acids or bases.

5. My final product is a mixture of diethyl and dimethyl esters. How can I avoid this?

  • Issue: This phenomenon, known as transesterification, occurs when the alkoxide base does not match the alkyl groups of the ester. For example, using sodium methoxide with diethyl malonate can lead to the formation of dimethyl and ethyl methyl malonate.

  • Troubleshooting:

    • Match Base to Ester: Always use an alkoxide base that corresponds to the alcohol of the ester. For diethyl malonate, sodium ethoxide is the appropriate base.

6. I have a significant amount of unreacted diethyl malonate in my final product. How can I improve the conversion?

  • Issue: Incomplete deprotonation of diethyl malonate or insufficient reaction time can lead to low conversion. The quality of the reagents and solvent can also play a crucial role.

  • Troubleshooting:

    • Ensure Anhydrous Conditions: The presence of water will consume the base and can hydrolyze the ester. Using absolute ethanol is critical for a good yield.

    • Purity of Reagents: Use redistilled diethyl malonate and alkyl halide to remove impurities that may interfere with the reaction.

    • Sufficient Reaction Time: Ensure the reaction is refluxed for an adequate amount of time to go to completion. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.

    • Effective Base Formation: Ensure all the sodium has reacted with the ethanol to form sodium ethoxide before adding the diethyl malonate.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields for this compound Synthesis

BaseAlkylating AgentSolventReaction TimeYieldPurityReference
Sodium Ethoxiden-Butyl BromideAbsolute Ethanol2 hours reflux80-90%Not specified
Sodium Ethoxidesec-Butyl BromideAbsolute Ethanol48 hours reflux83-84%Not specified
SodiumBromobutaneEthanol30 minutes at 76°C76.42%99.57%
SodiumBromobutaneEthanol45 minutes at 80°C76.48%99.69%
Copper(I) Chloride / n-ButylamineDichloroethylamine10 hours reflux92%Not specified

Experimental Protocols

Key Experiment: Synthesis of Diethyl n-Butylmalonate via Sodium Ethoxide

This protocol is a generalized procedure based on established methods.

  • Preparation of Sodium Ethoxide: In a flask equipped with a reflux condenser and a stirrer, add 115 g of clean sodium pieces to 2.5 L of absolute ethanol. The reaction is exothermic and may require cooling.

  • Formation of the Enolate: Once all the sodium has reacted, cool the sodium ethoxide solution to about 50°C. Slowly add 825 g of diethyl malonate with stirring.

  • Alkylation: To the clear solution, gradually add 685 g of n-butyl bromide. The reaction is exothermic, and cooling may be necessary.

  • Reflux: Heat the reaction mixture to reflux until it is neutral to moist litmus paper (approximately 2 hours).

  • Workup:

    • Distill off the excess ethanol.

    • Add approximately 2 L of water to the residue and shake thoroughly.

    • Separate the upper layer containing the crude this compound.

  • Purification: Purify the crude product by vacuum distillation, collecting the fraction at 130-135°C/20 mm Hg.

Visualizations

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction Steps cluster_products Products Diethyl Malonate Diethyl Malonate Enolate Formation Enolate Formation Diethyl Malonate->Enolate Formation Sodium Ethoxide Sodium Ethoxide Sodium Ethoxide->Enolate Formation n-Butyl Bromide n-Butyl Bromide SN2 Alkylation SN2 Alkylation n-Butyl Bromide->SN2 Alkylation Enolate Formation->SN2 Alkylation Workup & Purification Workup & Purification SN2 Alkylation->Workup & Purification This compound This compound Workup & Purification->this compound

Caption: Workflow for the synthesis of this compound.

Side_Reactions cluster_main Desired Reaction cluster_side Side Reactions Malonate Enolate Malonate Enolate This compound This compound Malonate Enolate->this compound SN2 Product Enolate Product Enolate Diethyl Dibutylmalonate Diethyl Dibutylmalonate Product Enolate->Diethyl Dibutylmalonate Dialkylation (SN2) n-Butyl Bromide_1 n-Butyl Bromide n-Butyl Bromide_1->this compound Butene Butene n-Butyl Bromide_1->Butene n-Butyl Bromide_2 n-Butyl Bromide n-Butyl Bromide_2->Diethyl Dibutylmalonate Ethoxide Ethoxide Ethoxide->Butene E2 Elimination This compound->Product Enolate Deprotonation by Base

Caption: Pathways of desired and common side reactions.

Technical Support Center: Purification of Crude Diethyl Butylmalonate by Vacuum Distillation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide is intended for researchers, scientists, and drug development professionals who are purifying crude diethyl butylmalonate using vacuum distillation. Below you will find troubleshooting advice, frequently asked questions (FAQs), a detailed experimental protocol, and a summary of key quantitative data to assist in your experiments.

Troubleshooting Guide

This guide addresses common issues encountered during the vacuum distillation of this compound.

Problem Possible Causes Solutions
Difficulty Achieving or Maintaining Target Vacuum Leaks in the distillation apparatus (glassware joints, tubing, etc.).Inspect all connections and glassware for cracks or improper sealing. Ensure all joints are properly greased and clamped.
Inefficient vacuum pump performance.Check the vacuum pump oil; it may need to be changed. Ensure the pump is appropriately sized for the distillation setup.
Contaminated cold trap.Ensure the cold trap is filled with an appropriate cooling agent (e.g., dry ice/acetone or liquid nitrogen) and is not saturated.
Bumping or Unstable Boiling Uneven heating of the distillation flask.Use a heating mantle with a stirrer to ensure even heat distribution.
Lack of boiling chips or a stir bar.Add a few boiling chips or a magnetic stir bar to the distillation flask before applying vacuum.
Vacuum applied too rapidly.Apply the vacuum gradually to the system to prevent sudden, vigorous boiling.
Low Product Yield Incomplete initial reaction or side reactions.Ensure the preceding synthesis of crude this compound went to completion.
Distillation temperature is too low or too high.Optimize the distillation temperature based on the vacuum level. Refer to a pressure-temperature nomograph.
Product loss during transfer.Minimize the number of transfers and ensure all product is collected from the glassware.
Product Contamination/Discoloration Thermal degradation of the product.Lower the distillation temperature by improving the vacuum. This compound is sensitive to high temperatures.
Inadequate separation of fractions.Use a fractionating column for better separation of impurities with close boiling points. Collect fractions in separate receiving flasks.
Carryover of non-volatile impurities.Ensure the distillation flask is not more than two-thirds full to prevent bumping and carryover.

Frequently Asked Questions (FAQs)

Q1: What is the expected boiling point of this compound under vacuum?

The boiling point of this compound is dependent on the pressure. At atmospheric pressure, it boils at 235-240 °C. Under vacuum, the boiling point is significantly lower. For example, at 11 mmHg, the boiling point is between 102-104 °C. A collection range of 130-135 °C at 2.3 kPa (approximately 17.25 mmHg) has also been reported.

Q2: What are the common impurities in crude this compound?

Common impurities can include unreacted starting materials such as diethyl malonate and n-butyl bromide, the solvent used in the reaction (e.g., ethanol), and potentially side-products from the synthesis.

Q3: How can I improve the separation efficiency of my vacuum distillation?

To improve separation, consider using a fractionating column (e.g., a Vigreux column) packed with a suitable material. This increases the surface area for vapor-liquid equilibrium, leading to better separation of components with close boiling points. Also, ensure a slow and steady distillation rate.

Q4: My product is dark. What could be the cause?

A dark-colored product often indicates thermal degradation. This compound can decompose at high temperatures. To prevent this, ensure your vacuum is sufficiently low to allow for distillation at a lower temperature.

Q5: Is it necessary to use a cold trap?

Yes, a cold trap is crucial for protecting the vacuum pump from corrosive vapors and volatile solvents that may be present in the crude mixture. This prolongs the life of the pump and helps maintain a stable vacuum.

Quantitative Data Summary

The following table summarizes key quantitative data for the vacuum distillation of this compound.

Parameter Value Notes
Boiling Point (Atmospheric Pressure) 235-240 °C
Boiling Point (11 mmHg) 102-104 °C
Boiling Point (12 mmHg) 150 °CFor diethyl dibutylmalonate, a related compound.
Boiling Point (18-20 mmHg) 110-120 °CFor diethyl sec-butylmalonate.
Boiling Point (25 mmHg) ~138-143 °CEstimated using a pressure-temperature nomograph.
Density 0.983 g/mL at 25 °C
Refractive Index (n20/D) 1.422

Experimental Protocol: Vacuum Distillation of Crude this compound

This protocol outlines the steps for purifying crude this compound.

Materials:

  • Crude this compound

Troubleshooting low conversion rates in Diethyl butylmalonate alkylation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates and other issues during the alkylation of diethyl malonate to produce diethyl butylmalonate.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common problems encountered during the alkylation of this compound, providing potential causes and recommended solutions in a straightforward question-and-answer format.

Q1: Why is my conversion rate of diethyl malonate to this compound unexpectedly low?

A1: Low conversion rates can stem from several factors. Below are the most common culprits and how to address them:

  • Inefficient Enolate Formation: The first critical step is the deprotonation of diethyl malonate to form the nucleophilic enolate. If this step is incomplete, the subsequent alkylation will be poor.

    • Base Strength & Quality: Ensure your base is strong enough and not degraded. Sodium ethoxide is commonly used and should be freshly prepared or properly stored to prevent decomposition from moisture. If using a weaker base like potassium carbonate, a phase-transfer catalyst may be necessary to facilitate the reaction.

    • Moisture Contamination: The presence of water or other protic impurities will quench the enolate as it forms. All glassware should be thoroughly dried, and anhydrous solvents must be used.

  • Problems with the Alkylating Agent: The purity and reactivity of your butyl halide are crucial.

    • Alkyl Halide Reactivity: The reactivity order for the halide is I > Br > Cl. While butyl bromide is common, butyl iodide will react faster. Butyl chloride is less reactive and may require more forcing conditions or a phase-transfer catalyst.

    • Competing Elimination Reaction (E2): Although less of a concern with primary halides like butyl bromide, if reaction temperatures are too high, a competing E2 elimination reaction can occur, consuming your alkylating agent.

  • Suboptimal Reaction Conditions:

    • Temperature: The reaction temperature needs to be carefully controlled. While heating is often required to drive the reaction to completion, excessive heat can promote side reactions. A typical temperature range when using sodium ethoxide in ethanol is reflux.

    • Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time. Monitoring the reaction by TLC or GC can help determine the optimal reaction time.

Q2: I am observing a significant amount of a dialkylated byproduct (diethyl dibutylmalonate). How can I prevent this?

A2: The formation of a dialkylated product occurs when the mono-alkylated product is deprotonated and reacts with another molecule of the alkylating agent. To minimize this:

  • Stoichiometry: Avoid using a large excess of the alkylating agent and base. Using a slight excess of diethyl malonate relative to the base and alkylating agent can help ensure the base is consumed before significant dialkylation can occur.

  • Controlled Addition: Slowly adding the alkylating agent to the formed enolate solution can help maintain a low concentration of the alkylating agent, favoring mono-alkylation.

Q3: The reaction mixture turned into a thick, unstirrable precipitate after adding the base to diethyl malonate. Is this normal?

A3: Yes, this is often normal. When diethyl malonate is deprotonated by sodium ethoxide in ethanol, the resulting sodium salt of diethyl malonate can precipitate, especially if the concentration is high. This precipitate should dissolve as it reacts with the alkylating agent. If stirring becomes impossible, you may need to add more anhydrous solvent to improve fluidity.

Q4: My reaction seems to have stalled. What can I do?

A4: If the reaction is not progressing, consider the following:

  • Base Inactivity: Your base may have been deactivated by moisture. Adding a fresh portion of base could restart the reaction, but be mindful of stoichiometry to avoid side reactions.

  • Insufficient Temperature: If you are running the reaction at a low temperature, gradually increasing the heat to reflux may be necessary to achieve a reasonable reaction rate.

  • Phase-Transfer Catalyst: If using a biphasic system with a base like potassium carbonate, the addition of a phase-transfer catalyst like a quaternary ammonium salt or a crown ether can significantly improve the reaction rate.

Quantitative Data on Reaction Conditions

Optimizing reaction parameters is key to achieving high yields. The following table summarizes how different components can affect the outcome of the this compound alkylation.

ParameterVariationEffect on Yield/ConversionNotes
Base Sodium Ethoxide (NaOEt)Generally provides good yields in an ethanol solvent system.Requires anhydrous conditions. The corresponding alcohol (ethanol) is the preferred solvent to avoid transesterification.
Potassium Carbonate (K₂CO₃)Can be effective, especially with a phase-transfer catalyst. May require higher temperatures.A greener and safer alternative to sodium metal-derived bases.
Sodium Hydride (NaH)A very strong base that can provide high yields.Requires an aprotic solvent like DMF or THF. NaH is highly flammable and requires careful handling.
Alkylating Agent 1-BromobutaneA common and effective choice for this alkylation.Balances reactivity and cost.
1-ChlorobutaneLess reactive than bromobutane, may require higher temperatures or a phase-transfer catalyst to achieve good conversion.Can be a more economical option.
1-

Validation & Comparative

A Researcher's Guide to Commercial Diethyl Butylmalonate: Interpretation of Certificates of Analysis and Comparison with Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the purity and characteristics of chemical intermediates are paramount. Diethyl butylmalonate is a key building block in the synthesis of a variety of organic molecules, including pharmaceuticals and other specialty chemicals. This guide provides a comprehensive comparison of commercial this compound based on typical Certificate of Analysis (CoA) data, discusses potential alternatives, and offers detailed experimental protocols for in-house verification and comparison.

Interpreting the Certificate of Analysis for this compound

A Certificate of Analysis for commercial this compound provides crucial data on its purity and physical properties. When evaluating a supplier, researchers should pay close attention to the following parameters:

Table 1: Key Parameters on a Certificate of Analysis for this compound

ParameterTypical SpecificationSignificance for Researchers
Appearance Colorless to light yellow liquidA significant deviation in color may indicate the presence of impurities or degradation products.
Assay (Purity) ≥99.0% (typically by GC or HPLC)This is the most critical parameter, indicating the percentage of the desired compound. Higher purity minimizes the risk of side reactions and simplifies product purification.[1]
Water Content ≤0.1% (typically by Karl Fischer)Excess water can interfere with many organic reactions, particularly those involving organometallic reagents or strong bases.
Refractive Index (n20/D) 1.421 - 1.423This physical constant is a quick and useful indicator of purity. Deviations can suggest the presence of significant impurities.
Density (g/mL at 25°C) ~0.983Similar to the refractive index, this is a physical constant that can be used for a preliminary assessment of purity.

Potential Impurities in Commercial this compound

Understanding the potential impurities is as important as knowing the purity. Based on the common synthesis route for this compound (alkylation of diethyl malonate), the following impurities may be present:

  • Diethyl Malonate (Unreacted Starting Material): The presence of the starting material can lead to the formation of undesired byproducts in subsequent reactions.

  • Butyl Bromide/Chloride (Unreacted Alkylating Agent): Residual alkylating agents are reactive and can interfere with downstream chemistry.

  • Diethyl Dibutylmalonate (Dialkylated Product): A common byproduct of the malonic ester synthesis is the dialkylated product, which can be difficult to separate from the desired mono-alkylated product.[2]

  • Ethanol: Used as a solvent in the synthesis, residual ethanol can be problematic for moisture-sensitive reactions.

  • Sodium Bromide/Chloride: A salt byproduct of the reaction; its presence usually indicates incomplete workup.[3]

Comparison with a Key Alternative: Dimethyl Butylmalonate

In many synthetic applications, other dialkyl malonates can be used in place of this compound. The most common alternative is Dimethyl butylmalonate. The choice between these two reagents often depends on factors like cost, availability, and specific reaction conditions. While the reactivity is similar, there can be subtle differences in reaction rates and yields due to steric and electronic effects of the methyl versus ethyl ester groups.

Table 2: Performance Comparison: this compound vs. Dimethyl Butylmalonate in the Synthesis of Butylmalonic Acid

ParameterThis compoundDimethyl ButylmalonateRationale for Difference
Typical Reaction Yield 76-90%[1]62-72%The slightly larger ethyl groups in diethyl malonate can sometimes lead to more selective mono-alkylation compared to the smaller methyl groups, potentially reducing the formation of dialkylated byproducts.
Relative Reactivity Slightly lowerSlightly higherThe methyl ester in dimethyl malonate is slightly less sterically hindered, which can lead to a faster reaction rate in some cases.
Ease of Purification Generally straightforwardCan be more challenging due to the potential for a higher percentage of the dialkylated byproduct, which may have a boiling point closer to the desired product.
Cost Generally comparableGenerally comparablePrices can fluctuate based on the supplier and market conditions.

Experimental Protocols

To aid researchers in making an informed decision, the following are detailed protocols for the analysis of commercial this compound and for a comparative synthesis to evaluate its performance against an alternative.

Protocol 1: Purity and Impurity Profile Analysis of Commercial this compound

This protocol outlines the steps for verifying the purity and identifying potential impurities in a commercial sample of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Sample Preparation: Prepare a 1 mg/mL solution of the commercial this compound in a suitable solvent such as ethyl acetate or dichloromethane.

  • GC-MS Analysis:

    • Instrument: Agilent GC-MS system (or equivalent).

    • Column: HP-5ms (or equivalent non-polar capillary column).

    • Injector Temperature: 250°C.

    • Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • MS Detector: Scan range of 40-400 m/z.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum.

    • Calculate the purity based on the peak area percentage.

    • Identify impurity peaks by comparing their mass spectra to a library of known compounds (e.g., NIST library). Pay close attention to masses corresponding to diethyl malonate, butyl bromide, and diethyl dibutylmalonate.

G Experimental Workflow for Purity Analysis cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Interpretation prep Prepare 1 mg/mL solution of this compound gcms Inject sample into GC-MS prep->gcms Injection identify Identify peaks by retention time and mass spectra gcms->identify Data Acquisition quantify Calculate purity and impurity percentages identify->quantify Analysis

Caption: Workflow for the GC-MS analysis of commercial this compound.

Protocol 2: Comparative Synthesis of Butylmalonic Acid

This protocol provides a method for comparing the performance of this compound and an alternative (e.g., Dimethyl butylmalonate) in a typical malonic ester synthesis.

Methodology:

  • Reaction Setup: In two separate round-bottom flasks equipped with reflux condensers, prepare solutions of sodium ethoxide in absolute ethanol.

  • Addition of Malonic Ester: To each flask, slowly add an equimolar amount of either this compound or the alternative dialkyl malonate.

  • Alkylation: To each flask, add an equimolar amount of a suitable alkylating agent (e.g., butyl bromide).

  • Reflux: Heat both reaction mixtures to reflux for a set period (e.g., 2 hours), monitoring the progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Cool the reaction mixtures to room temperature.

    • Remove the ethanol under reduced pressure.

    • Add water and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Hydrolysis and Decarboxylation:

    • To each crude product, add an excess of a strong acid (e.g., 6M HCl).

    • Heat the mixtures to reflux to hydrolyze the esters and decarboxylate to the final product, butylmalonic acid.

  • Analysis:

    • Determine the yield of the purified butylmalonic acid for each reaction.

    • Analyze the purity of the final product by a suitable method such as NMR or melting point determination.

G Comparative Synthesis Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Hydrolysis cluster_analysis Analysis dbm This compound alkylation Alkylation with Butyl Bromide dbm->alkylation alt Alternative Malonate alt->alkylation workup Extraction & Purification alkylation->workup hydrolysis Acid Hydrolysis & Decarboxylation workup->hydrolysis analysis Yield & Purity Determination hydrolysis->analysis

Caption: Workflow for the comparative synthesis of butylmalonic acid.

Conclusion

The quality of this compound can significantly impact the outcome of a synthesis. By carefully interpreting the Certificate of Analysis and being aware of potential impurities, researchers can select a high-quality starting material. For applications where alternatives are considered, a systematic experimental comparison, as outlined in this guide, will provide the necessary data to make an informed decision based on performance and purity. While this compound is a robust and widely used reagent, understanding its characteristics and potential alternatives is key to successful and reproducible research and development.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling Diethyl Butylmalonate

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical information for the proper handling and disposal of Diethyl butylmalonate are critical for ensuring a safe laboratory environment. This guide provides clear, step-by-step procedures for researchers, scientists, and drug development professionals. By adhering to these guidelines, you can minimize risks and build a strong foundation of laboratory safety.

This compound is a combustible liquid that requires careful handling to prevent exposure and ensure laboratory safety.[1][2] While it is not classified as a hazardous substance, proper personal protective equipment (PPE) and adherence to safety protocols are mandatory.[3]

Quantitative Data Summary

For quick reference, the following table summarizes the key quantitative data for this compound.

PropertyValueSource
CAS Number133-08-4[3]
Molecular FormulaC11H20O4[4][5]
Molecular Weight216.27 g/mol [4]
AppearanceColorless liquid[1][5]
OdorOdorless[1][5]
Boiling Point235 - 240 °C (455 - 464 °F)[5]
Flash Point93 - 94 °C (199.4 - 201.2 °F)[2][3]
Density0.983 g/mL at 25 °C[4]

Experimental Protocol: Safe Handling of this compound

This protocol outlines the essential steps for safely handling this compound in a laboratory setting.

1. Engineering Controls:

  • Work in a well-ventilated area.[1][2][3][4]

  • Use a local exhaust ventilation system to minimize the inhalation of vapors.[6]

  • Ensure a safety shower and eye wash station are readily accessible.[6]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields conforming to EN166 or OSHA 29 CFR 1910.133 standards.[2][3][7]

  • Hand Protection: Wear impervious chemical-resistant gloves.[3][4] Inspect gloves for any damage before use and use proper glove removal techniques to avoid skin contact.[3][4]

  • Body Protection: Wear appropriate protective clothing, such as a lab coat, to prevent skin exposure.[3][5][7]

  • Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection is not required.[1][4][5] For large-scale operations, emergencies, or in situations where ventilation is inadequate, use a NIOSH/MSHA or European Standard EN 136 approved respirator with an appropriate filter.[5]

3. Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[3][6]

  • Keep away from heat, sparks, open flames, and other ignition sources.[1][2][8] No smoking is permitted in the handling area.[1][2][8]

  • Store in a cool, dry, and well-ventilated place.[1][2][3][4]

  • Keep containers tightly closed when not in use.[2][3][4]

  • Incompatible materials to avoid include acids, bases, and reducing agents.[2]

4. First Aid Measures:

  • After Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[3][4]

  • After Skin Contact: Immediately wash the affected area with soap and plenty of water.[3][4] Remove contaminated clothing.[1][2] Get medical attention if irritation develops or persists.[7]

  • After Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[1][2] Seek medical attention.[1][2]

  • After Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and seek medical attention.[3][4]

5. Accidental Release Measures:

  • Ensure adequate ventilation.[3]

  • Remove all sources of ignition.[1][2]

  • Absorb the spill with an inert absorbent material such as sand, silica gel, or universal binder.[1][2]

  • Collect the absorbed material and place it in a suitable, closed container for disposal.[3][4]

  • Do not let the chemical enter drains.[3]

6. Disposal:

  • Dispose of the waste material in accordance with local, regional, and national regulations.

  • Offer surplus and non-recyclable solutions to a licensed disposal company.[4]

  • Contaminated packaging should be disposed of as unused product.[4]

Visualizing Safety Workflows

To further clarify the necessary procedures, the following diagrams illustrate the operational workflow for handling this compound and the decision-making process for selecting appropriate personal protective equipment.

G Operational Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Disposal a Assess Risks b Ensure Engineering Controls are Functional (Ventilation, Eyewash, Shower) a->b c Select and Inspect PPE b->c d Dispense Chemical in Ventilated Area c->d e Keep Container Closed When Not in Use d->e f Keep Away from Ignition Sources e->f g Decontaminate Work Area f->g h Properly Remove and Dispose of PPE g->h i Dispose of Chemical Waste (Consult Regulations) h->i

Caption: A flowchart illustrating the step-by-step process for safely handling this compound.

PPE_Selection PPE Selection Logic for this compound cluster_assessment Risk Assessment cluster_ppe Required PPE start Handling this compound q_splash Potential for Eye Splash? start->q_splash q_skin Potential for Skin Contact? start->q_skin q_inhalation Adequate Ventilation? start->q_inhalation ppe_eyes Safety Goggles/Glasses with Side Shields q_splash->ppe_eyes Yes ppe_skin Impervious Gloves & Lab Coat q_skin->ppe_skin Yes ppe_resp Respirator (if ventilation is inadequate) q_inhalation->ppe_resp No no_resp No Respiratory Protection Needed q_inhalation->no_resp Yes

Caption: A decision tree for selecting the appropriate PPE when handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.